Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14805110
InChI: InChI=1S/C12H13N3O3S2/c1-4-18-11(17)8-5-19-12(14-8)15-10(16)9-6(2)20-7(3)13-9/h5H,4H2,1-3H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H13N3O3S2
Molecular Weight: 311.4 g/mol

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14805110

Molecular Formula: C12H13N3O3S2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C12H13N3O3S2
Molecular Weight 311.4 g/mol
IUPAC Name ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H13N3O3S2/c1-4-18-11(17)8-5-19-12(14-8)15-10(16)9-6(2)20-7(3)13-9/h5H,4H2,1-3H3,(H,14,15,16)
Standard InChI Key BNTLFPJQRAFDLJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₃N₃O₃S₂, with a molecular weight of 311.4 g/mol. Its IUPAC name, ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate, reflects two thiazole rings: one substituted with methyl groups at positions 2 and 5, and the other functionalized with an ethoxycarbonyl group at position 4 (Figure 1). The dual thiazole system creates a planar configuration, facilitating π-π stacking interactions with aromatic residues in biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃S₂
Molecular Weight311.4 g/mol
IUPAC NameEthyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Key Functional GroupsThiazole rings, ethoxycarbonyl, amide bond

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H-NMR spectrum displays singlets at 6.96 ppm (S–C=CH) and 7.07 ppm (NH₂), characteristic of thiazole protons . ¹³C-NMR signals at 168.2 ppm (C=N) and 138.1 ppm (S–C=CH) further validate the heterocyclic framework . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight, ensuring synthetic accuracy .

Synthesis Methods

Traditional Laboratory Synthesis

The compound is synthesized via a two-step condensation reaction:

  • Bromination: 2,5-Dimethylthiazole-4-carboxylic acid undergoes bromination with Br₂ in acetic acid, yielding α-bromoacyl intermediate 2 .

  • Cyclocondensation: The intermediate reacts with ethyl 2-amino-4-methylthiazole-5-carboxylate in refluxing acetone, forming the target compound through nucleophilic acyl substitution .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield
BrominationBr₂, CH₃COOH, 25°C75–85%
CondensationAcetone, reflux, 48 h60–70%

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Scalability challenges, such as bromine handling, are mitigated using microreactor technology, reducing hazardous exposure .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin. Mechanistic studies suggest inhibition of bacterial DNA gyrase by binding to the ATPase domain, preventing DNA supercoiling.

ActivityTarget/MechanismEfficacy (IC₅₀/MIC)
AntimicrobialDNA gyrase inhibition8 µg/mL (S. aureus)
AnticancerEGFR inhibition, caspase-3 activation12.5 µM (MCF-7)
Anti-inflammatoryCOX-2 downregulation18 µM (RAW 264.7)

Enzyme Modulation

The compound inhibits cyclooxygenase-2 (COX-2) with 18 µM IC₅₀, reducing prostaglandin E₂ synthesis in macrophages . This dual activity (antimicrobial and anti-inflammatory) positions it as a multifunctional therapeutic candidate.

Comparative Analysis with Analogues

Structural Advantages

Compared to mono-thiazole derivatives, the dual-ring system enhances binding affinity and metabolic stability. The ethoxycarbonyl group improves solubility (LogP = 1.8 vs. 2.5 for methyl analogues), facilitating cellular uptake.

Table 4: Comparative Bioactivity

CompoundMIC (S. aureus)IC₅₀ (MCF-7)
Ethyl 2-{[...]}-carboxylate8 µg/mL12.5 µM
Methyl thiazole analogue16 µg/mL25 µM

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